molecular formula C7H8BrNO2S B2690160 4-Bromo-3-(methylsulphonyl)aniline CAS No. 1375473-63-4

4-Bromo-3-(methylsulphonyl)aniline

Cat. No.: B2690160
CAS No.: 1375473-63-4
M. Wt: 250.11
InChI Key: GAHLARZDAZEHBG-UHFFFAOYSA-N
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Description

4-Bromo-3-(methylsulphonyl)aniline is an organic compound with the molecular formula C7H8BrNO2S and a molecular weight of 250.12 g/mol . It is a derivative of aniline, where the aniline molecule is substituted with a bromine atom at the 4-position and a methylsulphonyl group at the 3-position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(methylsulphonyl)aniline typically involves the bromination of 3-(methylsulphonyl)aniline. One common method is to react 3-(methylsulphonyl)aniline with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds as follows:

3-(methylsulphonyl)aniline+Br2This compound\text{3-(methylsulphonyl)aniline} + \text{Br}_2 \rightarrow \text{this compound} 3-(methylsulphonyl)aniline+Br2​→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(methylsulphonyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methylsulphonyl group can be oxidized to form sulfone derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Major Products

    Substitution: Formation of 4-substituted-3-(methylsulphonyl)aniline derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of 4-amino-3-(methylsulphonyl)aniline.

Scientific Research Applications

4-Bromo-3-(methylsulphonyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(methylsulphonyl)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The bromine and methylsulphonyl groups can influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Bromoaniline: Similar structure but lacks the methylsulphonyl group.

    3-(Methylsulphonyl)aniline: Similar structure but lacks the bromine atom.

    4-Chloro-3-(methylsulphonyl)aniline: Similar structure with a chlorine atom instead of bromine.

Uniqueness

4-Bromo-3-(methylsulphonyl)aniline is unique due to the presence of both bromine and methylsulphonyl groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

4-bromo-3-methylsulfonylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c1-12(10,11)7-4-5(9)2-3-6(7)8/h2-4H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHLARZDAZEHBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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